molecular formula C13HF25O2 B095344 Docosafluoro-11-(trifluoromethyl)lauric acid CAS No. 16486-96-7

Docosafluoro-11-(trifluoromethyl)lauric acid

Cat. No.: B095344
CAS No.: 16486-96-7
M. Wt: 664.1 g/mol
InChI Key: CQXLVCXAWBBSDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosafluoro-11-(trifluoromethyl)lauric acid typically involves the fluorination of lauric acid derivatives. One common method is the electrochemical fluorination (ECF) process, where lauric acid is subjected to electrolysis in the presence of hydrogen fluoride . This process results in the replacement of hydrogen atoms with fluorine atoms, producing the highly fluorinated compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Docosafluoro-11-(trifluoromethyl)lauric acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents to enhance reaction rates .

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reaction with sodium hydroxide can produce the corresponding sodium salt, while reaction with alcohols can yield esters .

Comparison with Similar Compounds

Comparison: Docosafluoro-11-(trifluoromethyl)lauric acid is unique among these compounds due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring high thermal and chemical resistance .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF25O2/c14-2(15,1(39)40)4(17,18)6(21,22)8(25,26)10(29,30)11(31,32)9(27,28)7(23,24)5(19,20)3(16,12(33,34)35)13(36,37)38/h(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXLVCXAWBBSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF25O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066064
Record name Perfluoro-11-(trifluoromethyl)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-96-7
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16486-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosafluoro-11-(trifluoromethyl)lauric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-11-(trifluoromethyl)dodecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosafluoro-11-(trifluoromethyl)dodecanoic acid
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